molecular formula C10H10N2O B145535 4-Aminomethyl-2(1H)-quinolinone CAS No. 132973-43-4

4-Aminomethyl-2(1H)-quinolinone

Cat. No.: B145535
CAS No.: 132973-43-4
M. Wt: 174.2 g/mol
InChI Key: RDXKAGOGKMCTBH-UHFFFAOYSA-N
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Description

4-Aminomethyl-2(1H)-quinolinone (CAS 132973-43-4) is a chemical compound with the molecular formula C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol [ ]. This solid compound serves as a versatile building block in medicinal chemistry, particularly for constructing novel bioactive molecules with potential psycho- and neurotropic properties [ ]. Research into structurally similar 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has demonstrated a promising spectrum of biological activities in vivo. These activities include specific sedative effects, considerable anti-amnesic activity, potent anti-anxiety action, and significant antihypoxic effects [ ]. The quinolin-2-one core is a privileged scaffold found in various synthetic drug candidates and natural products, underscoring its research value [ ]. The compound can be synthesized via Knorr-type cyclization, providing a pathway to 4-aminoalkyl quinolin-2-one derivatives of variable chain length [ ]. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXKAGOGKMCTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564356
Record name 4-(Aminomethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132973-43-4
Record name 4-(Aminomethyl)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132973-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Aminomethyl 2 1h Quinolinone and Analogues

Strategies for the Construction of the 2(1H)-Quinolinone Core

The formation of the central 2(1H)-quinolinone ring system can be achieved through several effective methods, ranging from traditional condensation reactions to modern metal-catalyzed cyclizations.

Base-Mediated Cyclization and Condensation Approaches (e.g., Claisen Condensation)

Classical methods for quinolinone synthesis often rely on base-mediated intramolecular cyclizations. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, serves as a foundational strategy. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of quinolinone synthesis, a variation known as the Dieckmann condensation, which is an intramolecular Claisen condensation, is particularly relevant. organic-chemistry.orgmdpi.com This approach typically involves the cyclization of a suitably substituted diester to form a β-ketoester, which is a precursor to the quinolinone ring. organic-chemistry.orgmdpi.com

Another classical base-catalyzed approach is the Camps cyclization, which involves the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.com The regioselectivity of the cyclization, yielding either a quinolin-2-one or a quinolin-4-one, can be controlled by the choice of the base. Weaker bases tend to favor the formation of the 2-quinolinone isomer. mdpi.com

More recent developments have demonstrated that weak bases, such as potassium carbonate, can promote the radical cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation to afford quinolin-2(1H)-ones. acs.org Additionally, base-mediated oxidative cyclization between 2-aminobenzylalcohol and ketones has been shown to produce quinolines without the need for a transition metal catalyst. researchgate.net

Palladium-Catalyzed C-H Activation and Intramolecular Cyclization Reactions

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as a powerful tool for constructing complex heterocyclic systems like quinolinones. rsc.org These methods often offer high efficiency, functional group tolerance, and atom economy. nih.govorganic-chemistry.org

A prominent strategy involves the palladium-catalyzed intramolecular C-H activation and amidation of N-substituted-3,3-diarylacrylamides, which provides access to a variety of 4-arylquinolin-2(1H)-ones. nih.gov Similarly, a cascade process starting from simple anilines can proceed through a Pd-catalyzed C-H bond activation, C-C bond formation, and subsequent cyclization to yield the quinolinone core. organic-chemistry.orgnih.gov The reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by palladium, is another C-H activation/annulation strategy to produce substituted hydroisoquinolones. mdpi.com

Intramolecular Heck cyclizations of acrylamides are also a valuable palladium-catalyzed method for synthesizing quinolin-2(1H)-ones. researchgate.net Furthermore, palladium catalysis can be employed in carbonylative annulation reactions of 2-iodoanilines with alkynes to form both 3- and 4-substituted quinolin-2(1H)-ones. nih.gov

Reaction TypeCatalyst/ReagentsStarting MaterialsProductRef.
Intramolecular AmidationPdCl₂, Cu(OAc)₂N-substituted-3,3-diarylacrylamides4-Arylquinolin-2(1H)-ones nih.gov
C-H Activation/CyclizationPd(OAc)₂Anilines, Ethyl AcrylatesQuinolin-2(1H)-ones acs.org
Carbonylative AnnulationPd-catalyst, CO2-Iodoanilines, Alkynes3,4-Disubstituted quinolin-2(1H)-ones nih.gov
Heck CyclizationPd(OAc)₂, PPh₃2-Iodoaniline, α,β-Unsaturated Carbonyls3-Substituted quinolin-2(1H)-ones nih.gov

Classical and Modern Synthetic Routes to 2(1H)-Quinolinones

Beyond the specific examples above, the synthesis of 2(1H)-quinolinones is supported by a rich history of named reactions and cutting-edge methodologies.

Classical Routes:

Friedländer Synthesis: This is one of the most fundamental methods, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester), typically under acidic or basic conditions. researchgate.netyoutube.com

Conrad-Limpach and Knorr Syntheses: These are related methods that start from anilines and β-ketoesters to produce hydroxyquinolines, which can exist as their 2(1H)-quinolinone tautomers. mdpi.com

Acid-Mediated Cyclization: Concentrated sulfuric acid can mediate the intramolecular cyclization of penta-2,4-dienamides to efficiently produce substituted quinolin-2(1H)-ones. nih.gov

Modern Routes:

Metal-Catalyzed Reactions: Besides palladium, other transition metals like ruthenium, silver, and gold have been employed. Ruthenium can catalyze the cyclization of anilides with propiolates or acrylates. organic-chemistry.org Silver-catalyzed intermolecular radical addition/cyclization provides a direct route to substituted quinolin-2-ones in aqueous solution. organic-chemistry.org

Photocatalysis: Visible-light-induced cascade reactions of 1,7-enynes can also lead to the formation of the quinolinone scaffold. organic-chemistry.org

One-Pot Multi-Component Reactions: Recent advances focus on modular, one-pot syntheses that combine multiple starting materials to construct the quinolinone core in a single operation, enhancing efficiency and molecular diversity. nih.gov

Introduction and Functionalization of the 4-Aminomethyl Moiety

Once the 2(1H)-quinolinone core is established, the next crucial step is the introduction of the aminomethyl group at the 4-position. This is often achieved through functionalization of a pre-existing group at C4, such as a halogen, or by building the moiety through cross-coupling reactions.

Suzuki Reaction-Based Coupling Strategies

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. libretexts.orgorganic-chemistry.org While not directly forming the C-N bond of the aminomethyl group, the Suzuki reaction is instrumental in creating a precursor at the 4-position which can then be converted to the desired moiety.

For instance, a 4-halo-2(1H)-quinolinone can be coupled with a suitable boronic acid or ester that contains a protected or masked aminomethyl group. A common strategy involves coupling with a cyanomethyl or formylboronic acid derivative. The resulting 4-cyanomethyl or 4-formyl-2(1H)-quinolinone can then be reduced to the corresponding aminomethyl derivative. The Suzuki reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Buchwald–Hartwig Coupling Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly suitable for the synthesis of 4-amino-substituted quinolinones.

To synthesize 4-aminomethyl-2(1H)-quinolinone, a 4-halo-2(1H)-quinolinone can be coupled with methylamine (B109427) or a protected equivalent like lithium bis(trimethylsilyl)amide, which serves as an ammonia (B1221849) equivalent. researchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (such as BINAP or DPPF), and a base. wikipedia.orgyoutube.com The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.org This method provides a direct and efficient route to introduce the amino functionality required for the 4-aminomethyl group.

Coupling ReactionCatalyst SystemSubstratesProduct TypeRef.
Suzuki CouplingPd Catalyst, Base4-Halo-2(1H)-quinolinone, Organoboron Reagent4-Substituted-2(1H)-quinolinone (C-C bond) libretexts.orgorganic-chemistry.org
Buchwald-Hartwig AminationPd Catalyst, Ligand, Base4-Halo-2(1H)-quinolinone, Amine4-Amino-2(1H)-quinolinone (C-N bond) wikipedia.orgresearchgate.net

Direct Aminomethylation and Related Reactions

Direct aminomethylation, a type of Mannich reaction, presents a straightforward approach to introduce the aminomethyl group onto the quinolinone core. This reaction typically involves the condensation of a compound containing an active hydrogen (the quinolinone), formaldehyde (B43269), and a primary or secondary amine. nih.gov

In a modified Mannich reaction, 4-hydroxyquinolines can undergo aminomethylation. For instance, the reaction of 4-hydroxyquinolines with formaldehyde and piperidine (B6355638) has been explored. However, this can sometimes lead to the incorporation of a second paraformaldehyde molecule into the product or the formation of bisquinoline derivatives. nih.gov To achieve a simple aminomethyl product, it is sometimes necessary to first synthesize the carboxylic acid derivatives of the 4-hydroxyquinoline (B1666331) acetates and then subject them to the modified Mannich reaction. nih.gov

The aminomethylation of 8-hydroxyquinoline (B1678124) (8HQ) and its derivatives has been extensively studied. nih.gov For example, 8HQ can be reacted with various primary amines and formaldehyde to yield 7-aminomethylated products. nih.gov Similarly, nitroxoline (B368727) (5-nitro-8HQ) can be aminomethylated at the 7-position using different primary amines in the presence of formaldehyde. nih.gov

Palladium-Catalyzed Dehydrogenative Aromatization for 4-Aminoquinolines

Palladium catalysis offers a powerful tool for the synthesis of 4-aminoquinolines, which can be precursors or structurally related to this compound. A recent development in 2023 showcased a palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one and various amines. nih.govfrontiersin.org This reaction utilizes Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as the oxidant, 1,10-phenanthroline (B135089) as the ligand, and pivalic acid as the solvent, under an oxygen atmosphere at elevated temperatures. nih.govfrontiersin.org This method demonstrates excellent functional group tolerance for both the amine component and substitutions on the quinoline (B57606) core. nih.govfrontiersin.org

Palladium catalysis also enables the assembly of 4-aminoquinolines through C-N bond formation as an alternative to traditional SNAr chemistry. nih.gov An iterative screening process identified Pd(OAc)₂/DPEphos/K₃PO₄ as a mild and effective system for this transformation. nih.gov Furthermore, palladium-catalyzed multicomponent domino reactions have been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. nih.govfrontiersin.org

Synthesis of Diverse this compound Derivatives

The therapeutic potential of this compound has driven the development of synthetic strategies to create a wide array of derivatives with varied substitutions on both the quinolinone ring and the aminomethyl side chain.

The synthesis of substituted 4-(aminomethyl)quinolin-2(1H)-one derivatives often begins with the preparation of a substituted 4-(bromomethyl)quinolin-2(1H)-one intermediate. derpharmachemica.com This intermediate can then be reacted with various amines to introduce diversity at the aminomethyl position.

To introduce substituents onto the quinolinone ring itself, various methods are employed. For instance, starting with substituted anilines, one can construct the quinolinone skeleton with desired functionalities. Microwave-assisted synthesis using substituted anilines and malonic acid or its esters is a common method for preparing substituted 4-hydroxy-1H-quinolin-2-ones. nih.gov These can be further modified through reactions like nitration and reduction to introduce amino groups, which can then be acylated or otherwise functionalized. nih.gov

Alkylation of quinolin-2(1H)-one and its C(6) and C(7) substituted derivatives with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions typically yields a mixture of N1- and O2-alkylated products, with the N1-alkylated product being major. researchgate.net However, for 8-substituted quinolin-2(1H)-ones, O2-alkylation occurs exclusively. researchgate.net

Modification of the aminomethyl side chain is crucial for tuning the biological activity of these compounds. A common strategy involves the synthesis of 4-chloro-8-methylquinolin-2(1H)-one, which serves as a versatile precursor. mdpi.com The 4-chloro group can undergo nucleophilic substitution with various nucleophiles, including thiols, hydrazines, and azides, to generate a series of 4-substituted quinolin-2-ones. mdpi.com The resulting 4-amino derivatives can be further elaborated. For example, a 4-azido derivative can be converted to a 4-amino derivative via a Staudinger reaction with triphenylphosphine (B44618) followed by hydrolysis. mdpi.com

Another approach involves the synthesis of quinolinone-3-carboxamides. mdpi.com This can be achieved by reacting quinolinone esters with a variety of amines in a suitable solvent like toluene. mdpi.com This method allows for the introduction of a wide range of substituents on the amide nitrogen, leading to diverse side chains.

One-Pot and Multicomponent Reaction Protocols in Quinolinone Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinolinones in a single step from simple starting materials. nih.govresearchgate.net These reactions are atom-economical and often environmentally friendly. ufms.br

A greener, one-pot multicomponent reaction for the synthesis of 2,4-diaryl-quinoline derivatives involves the reaction of aniline (B41778) derivatives, aldehyde derivatives, and phenylacetylene (B144264) in water with hydrochloric acid as a promoter. ufms.br The proposed mechanism involves the formation of a Schiff base, followed by a Diels-Alder reaction with phenylacetylene to form a dihydroquinoline intermediate, which then undergoes oxidation to the final quinoline product. ufms.br

The Mannich reaction itself is a classic example of a three-component reaction. nih.gov One-pot syntheses of tetrahydroquinoline derivatives have been achieved through a Mannich reaction involving a substrate with a nucleophilic heteroatom, an aldehyde, and an amine. nih.gov

Furthermore, a two-step, one-pot process has been developed for the synthesis of 2-amino-4(3H)-quinazolinones, which are structurally related to quinolinones. rsc.org This method involves the ring-opening of isatoic anhydride (B1165640) followed by a palladium-catalyzed oxidative isocyanide-insertion. rsc.org

Biological and Pharmacological Activities of 4 Aminomethyl 2 1h Quinolinone Derivatives

Antimicrobial Activity

Derivatives of the 4-Aminomethyl-2(1H)-quinolinone scaffold have demonstrated a range of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. These activities are attributed to various mechanisms of action, highlighting the potential of this chemical class in combating infectious diseases.

The antibacterial potential of quinolinone derivatives is well-documented, with many compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.

A primary mechanism by which quinolone and its derivatives exert their antibacterial effects is through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. nih.govnih.gov DNA gyrase is the main target in many Gram-negative bacteria, while topoisomerase IV is the primary target in several Gram-positive bacteria. nih.gov By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death. nih.gov The N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, a class of compounds structurally related to 4-aminomethyl-2(1H)-quinolinones, have been identified as inhibitors of the DNA gyrase B subunit (GyrB). mdpi.com

The rise of resistance to fluoroquinolones like ciprofloxacin (B1669076) has necessitated the development of new agents that can overcome these resistance mechanisms. Some quinolone derivatives have shown promise in this area. For instance, certain 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives have demonstrated potent activity against ciprofloxacin-resistant clinical isolates. mdpi.com One particular compound, 5-amino-8-methyl-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to be four times more potent than ciprofloxacin against both Gram-positive and Gram-negative bacteria, including resistant strains. mdpi.com

Compound/DerivativeTarget OrganismPotency vs. CiprofloxacinReference
5-amino-8-methyl-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acidGram-positive and Gram-negative bacteria4x more potent mdpi.com

The antibacterial spectrum of quinolinone derivatives extends to other clinically significant resistant strains. Notably, activity against methicillin-resistant Staphylococcus aureus (MRSA) has been reported for several quinolone derivatives. nih.govnih.gov Some 2-phenyl-quinoline-4-carboxylic acid derivatives have shown activity against MRSA. nih.gov Additionally, certain quinoline (B57606) derivatives have demonstrated efficacy against vancomycin-resistant Enterococcus (VRE). mdpi.com The development of vancomycin (B549263) analogs, which sometimes incorporate quinoline-like structures, is an active area of research to combat VRE. frontiersin.orgnih.gov

Derivative ClassResistant StrainActivityReference
2-phenyl-quinoline-4-carboxylic acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Active nih.gov
Quinolone derivativesVancomycin-resistant Enterococcus (VRE)Active mdpi.com

In addition to their antibacterial properties, certain quinolinone derivatives have exhibited promising antifungal activity. Studies have shown that these compounds can be effective against a range of fungal pathogens, including Candida albicans and Aspergillus flavus. mdpi.comnih.gov For example, a series of 4-hydroxy-2-quinolinone analogs with varying substituents demonstrated that the presence and nature of these substituents significantly impact their antifungal potency. mdpi.com One brominated analog with a nonyl side chain displayed exceptional activity against A. flavus. mdpi.com Furthermore, some quinoline-based hydroxyimidazolium hybrids have shown notable antifungal activity against Cryptococcus neoformans and Candida species. nih.gov The combination of quinoline-chalcone derivatives with fluconazole (B54011) has also been shown to be effective against fluconazole-resistant C. albicans strains. nih.gov

Derivative ClassFungal SpeciesMIC (μg/mL)Reference
Aminated quinolinequinones (AQQ4)Candida albicans1.22 mdpi.com
Quinoline-based hydroxyimidazolium hybrids (7c, 7d)Cryptococcus neoformans15.6 nih.gov
Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Candida albicans0.1904 mdpi.com

The antiviral potential of quinolinone and related quinoline derivatives is an expanding area of research. These compounds have been investigated for their activity against a variety of viruses. For instance, some aminopyrazoloquinoline derivatives have been evaluated as inhibitors of herpes simplex virus type 1 (HSV-1) replication. nih.gov Similarly, 4-hydroxyquinoline-3-carboxamides have demonstrated broad-spectrum antiherpes activities, inhibiting the viral polymerase of human cytomegalovirus (HCMV), HSV-1, HSV-2, and varicella-zoster virus (VZV). nih.gov Other studies have explored the activity of quinoline derivatives against the influenza A virus and dengue virus. nih.govnih.govthno.org A 4-hydroxyquinolinone derivative, designated NUD-1, was identified as an inhibitor of the influenza A virus nucleoprotein oligomerization. nih.gov

Derivative ClassVirusMechanism/ActivityReference
AminopyrazoloquinolinesHerpes Simplex Virus Type 1 (HSV-1)Inhibition of viral replication nih.gov
4-Hydroxyquinoline-3-carboxamidesHerpesviruses (HCMV, HSV-1, HSV-2, VZV)Inhibition of viral polymerase nih.gov
4-Hydroxyquinolinone derivative (NUD-1)Influenza A VirusInhibition of nucleoprotein oligomerization nih.gov
Quinoline derivativesDengue Virus Serotype 2Inhibition of viral replication nih.gov

Antibacterial Efficacy

Antimalarial Activity

The 4-aminoquinoline (B48711) class of drugs has been pivotal in the treatment of malaria, particularly infections caused by the Plasmodium falciparum parasite. esr.ie While the emergence of drug resistance has compromised the efficacy of early compounds like chloroquine (B1663885), ongoing research into novel derivatives continues to yield promising candidates with activity against both sensitive and resistant strains of the parasite. esr.ienih.gov

Derivatives of the 4-aminoquinoline scaffold consistently demonstrate potent activity against chloroquine-sensitive (CQ-S) strains of P. falciparum. Studies have shown that a variety of these compounds exhibit low nanomolar 50% inhibitory concentrations (IC₅₀), indicating high efficacy. nih.govnih.gov For instance, newly synthesized 4-aminoquinolines have displayed in vitro potency superior to chloroquine itself against CQ-S strains like 3D7 and NF54. nih.govnih.gov

Research has identified key structural features that contribute to this activity. Generally, 4-aminoquinolines with side chains ranging from two to twelve carbons and diverse terminal amine groups (such as diethylamine, piperidine (B6355638), and others) are active at low nanomolar concentrations against CQ-S P. falciparum. nih.gov Two novel quinolizidinyl-alkyl derivatives of 7-chloro-4-aminoquinoline, referred to as AM-1 and AP4b, have been shown to be highly effective in vitro against the CQ-S D10 strain. nih.gov The hydrophilic properties of these compounds have been identified as a crucial factor in predicting their activity against CQ-S strains. nih.govresearchgate.net

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives Against Chloroquine-Sensitive P. falciparum

Compound/Derivative Strain IC₅₀ (nM) Source(s)
Chloroquine 3D7 Varies (as baseline) nih.gov
Amodiaquine 3D7 Varies (as baseline) nih.gov
Compound Series 1-4 3D7 Low nanomolar nih.gov
AM-1 D10 Potent activity nih.gov

| AP4b | D10 | Potent activity | nih.gov |

This table is interactive. Click on the headers to sort the data.

A significant focus of modern research has been the development of 4-aminoquinoline derivatives that can overcome chloroquine resistance. esr.ie Widespread resistance in P. falciparum has rendered chloroquine ineffective in many parts of the world. nih.gov However, structural modifications to the 4-aminoquinoline chemotype have led to analogues that circumvent this resistance. nih.gov

Many compounds that are active against CQ-S strains also show efficacy against chloroquine-resistant (CQ-R) strains, such as K1 and Dd2. nih.govnih.gov A study of 108 different 4-aminoquinolines found that 59 of them were active against both CQ-S and CQ-R strains of P. falciparum. nih.govnih.gov The resistance indexes (RI), calculated as the ratio of IC₅₀ values against resistant versus sensitive strains, are often low for these new compounds, suggesting a reduced potential for cross-resistance with chloroquine. nih.gov For example, the antimalarial potency of certain new 4-aminoquinolines against CQ-R strains is comparable to that of amodiaquine, a potent antimalarial that remains effective against many CQ-R parasites. nih.gov The ability of these compounds to accumulate in the parasite's food vacuole is considered a key determinant of their activity against both sensitive and resistant strains. nih.govresearchgate.net

The primary mechanism of action for 4-aminoquinoline antimalarials is widely believed to be the inhibition of hemozoin formation. esr.ienih.gov During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme (ferriprotoporphyrin IX). esr.ie To protect itself, the parasite detoxifies the heme by crystallizing it into an insoluble, non-toxic polymer called hemozoin (also known as β-hematin). esr.ie

4-aminoquinoline drugs are weak bases that become protonated and trapped within the acidic environment of the parasite's food vacuole. nih.gov There, they are thought to form a complex with free heme, preventing its crystallization into hemozoin. nih.govnih.gov The resulting accumulation of toxic heme leads to oxidative stress and parasite death. nih.gov Studies on novel 4-aminoquinoline derivatives like AM-1 and AP4b confirm this mechanism; these compounds interact with hematin (B1673048) and inhibit the formation of β-hematin in vitro at concentrations comparable to chloroquine. nih.gov Computational studies also suggest that a unique mode of binding to heme can explain the high antiplasmodial activity of certain derivatives. nih.gov

Anticancer Activity

Beyond their established role as antimalarials, derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential as anticancer agents. nih.govnih.gov Their cytotoxic effects have been evaluated against various human cancer cell lines, and specific mechanisms of action, such as the targeting of unique DNA structures, are being explored.

A series of synthesized 4-aminoquinoline derivatives have been tested for their cytotoxic effects against human breast tumor cell lines, specifically MCF7 and MDA-MB468. nih.govnih.gov These studies revealed that the compounds were generally effective against both cell lines. nih.gov

One compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was identified as the most active in the series, showing particular potency against MDA-MB468 cells with a 50% growth inhibition (GI₅₀) value of 8.73 μM. nih.gov This represented a five-fold increase in cytotoxicity against this cell line compared to chloroquine. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, was found to be more potent than chloroquine against MCF-7 cells. nih.govnih.gov These findings suggest that the 4-aminoquinoline structure can serve as a promising prototype for the development of new classes of anticancer drugs. nih.govnih.gov

Table 2: In Vitro Cytotoxicity (GI₅₀, μM) of Selected 4-Aminoquinoline Derivatives in Human Breast Cancer Cell Lines

Compound MDA-MB468 MCF-7 Source(s)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine 8.73 >10.85 nih.gov
butyl-(7-fluoro-quinolin-4-yl)-amine >10.85 Potent effect nih.govnih.gov
Chloroquine ~24.36 ~20.72 nih.gov

| Amodiaquine | Potent effect | Potent effect | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

A novel and promising anticancer strategy for quinoline-based compounds involves targeting G-quadruplex (G4) DNA structures. nih.govnih.gov G-quadruplexes are four-stranded helical structures formed in guanine-rich regions of DNA, such as those found in human telomeres and the promoter regions of oncogenes like c-MYC. nih.gov The stabilization of these structures can inhibit the expression of these cancer-related genes, making G4 DNA an attractive target for drug design. nih.gov

Quinoline-based oligoamide helical foldamers have been identified as selective ligands for G-quadruplex DNA. nih.gov Unlike traditional G4 ligands that bind to the G-tetrads, these helical molecules are proposed to interact with the backbone loops and grooves of the G-quadruplex. nih.gov This unique binding mode may allow for greater selectivity for specific G-quadruplex conformations. nih.gov Research has demonstrated that these newly designed molecules can effectively stabilize human telomeric and promoter G-quadruplexes, and they compare favorably with other well-established G-quadruplex-stabilizing compounds. nih.gov This line of research opens new avenues for developing quinoline derivatives as specific G4-targeting anticancer agents. nih.gov

Reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) presents a significant obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.com P-gp functions as an efflux pump, actively expelling a wide array of chemotherapeutic drugs from cancer cells, thereby preventing them from reaching cytotoxic concentrations. mdpi.comnih.gov Consequently, inhibiting P-gp is a key strategy to reverse MDR. nih.gov Derivatives of the quinoline scaffold have emerged as promising agents capable of modulating P-gp activity and restoring cancer cell sensitivity to conventional drugs. nih.govnih.gov

Research has identified several quinoline derivatives that act as potent and specific inhibitors of P-glycoprotein. nih.govnih.gov One such derivative, YS-7a, was developed from the NSC23925 scaffold and demonstrated a potent ability to reverse P-gp-mediated drug resistance with low toxicity. nih.gov Molecular docking studies predicted its binding sites, and further tests confirmed it had minimal effect on CYP3A4 activity, a common issue with other inhibitors. nih.gov

Another class of compounds, quinolin-2-one-pyrimidine hybrids, has been investigated for its P-gp inhibitory action. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that inhibitory potency was influenced by factors such as the number of methoxy (B1213986) groups and the presence of a flexible methylene (B1212753) bridge connecting the quinolinone and pyrimidine (B1678525) moieties. nih.govresearchgate.net Among a panel of these hybrids, two compounds significantly restored doxorubicin (B1662922) toxicity in resistant leukemia cells at nanomolar concentrations. nih.govresearchgate.net Molecular dynamics simulations suggest these potent compounds share a similar binding pattern to the known inhibitor tariquidar (B1662512) within the P-gp transmembrane helices. nih.govresearchgate.net

A novel compound, 160a (8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde), was also identified as a potential P-gp inhibitor through a molecular docking analysis. nih.gov

Table 1: Potency of Selected Quinolinone Derivatives as P-gp Inhibitors

Compound ClassKey Compound(s)Target CellsActivitySource
Quinoline derivative of NSC23925YS-7aKB/VCR, K562/ADRPotent P-gp inhibitor with low toxicity; improved the in vivo anti-tumor effect of vincristine (B1662923). nih.gov
Quinolin-2-one-pyrimidine hybridsCompounds 3, 4a-c, 5a-c, etc.Lucena 1 leukemia cellsSignificantly enhanced doxorubicin retention, with FIR values from 1.21 to 2.87. nih.govresearchgate.net
Quinoline derivative160aNot specifiedPredicted to target P-gp and reverse MDR. nih.gov

FIR: Fluorescence Intensity Ratio

The primary mechanism by which P-gp inhibitors reverse multidrug resistance is by blocking the pump's efflux function, leading to an increased intracellular concentration of anticancer drugs. nih.gov Studies on quinolinone derivatives have effectively demonstrated this phenomenon.

In P-gp-overexpressing Lucena 1 leukemia cells, active quinolin-2-one-pyrimidine hybrids significantly increased the intracellular accumulation of the fluorescent P-gp substrate doxorubicin. nih.govresearchgate.net The most effective compounds in this class achieved a complete reversal of the resistance, with intracellular fluorescence levels in treated resistant cells becoming comparable to those in non-resistant cells. nih.gov Similarly, the novel quinoline derivative 160a was shown to increase the intracellular accumulation of calcein (B42510) AM, a known P-gp substrate, in a dose-dependent manner. nih.gov This effect was confirmed using both flow cytometry and confocal microscopy, with the activity of 160a being comparable to the well-known P-gp inhibitor verapamil (B1683045). nih.govnih.gov This enhanced accumulation allows the chemotherapeutic agents to reach their intracellular targets and exert their cytotoxic effects. nih.gov

Table 2: Enhancement of Intracellular Drug Accumulation by Quinolinone Derivatives

Derivative ClassTest Compound(s)SubstrateCell LineResultSource
Quinolin-2-one-pyrimidine hybridsActive hybrids (e.g., 3, 4a-c)DoxorubicinLucena 1Significantly increased intracellular doxorubicin retention. nih.govresearchgate.net
Quinoline derivative160aCalcein AMNot specifiedDose-dependent increase in intracellular green fluorescence intensity. nih.gov
Quinoline derivative of NSC23925YS-7aVincristineKB/VCR xenograft modelShowed better reversal of drug resistance than verapamil when combined with vincristine in vivo. nih.gov

Other Pharmacological Activities

Beyond their role in combating multidrug resistance, derivatives of the this compound scaffold exhibit a range of other important pharmacological activities.

Toll-like receptors (TLRs) are crucial components of the innate immune system that recognize pathogens and trigger inflammatory responses. nih.govunimib.it Certain quinoline derivatives have been identified as modulators of TLR activity. Specifically, substituted 4-aminoquinazolines were discovered to be potent activators of the human TLR4/MD-2 complex. nih.gov This activation leads to the stimulation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines such as IL-6 and IL-8. nih.gov Computational studies suggest these small molecules bind to MD-2, a co-receptor of TLR4. nih.gov Such compounds, which can preferentially stimulate human innate immune cells, hold potential as vaccine adjuvants or immunotherapeutic agents. nih.gov Other related structures, such as thiazolo[4,5-c]quinolines, have been shown to act as agonists for TLR8, indicating the versatility of the quinoline scaffold in modulating different TLRs. nih.gov

Quinolinone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. mdpi.com One study showed that a quinoline derivative, NIQBD, provided protective effects against methotrexate-induced inflammation in lung and liver tissues, evidenced by minimal inflammatory infiltration in histopathological exams. nih.gov

Other research has focused on 4-hydroxy-2(1H)-quinolinone derivatives as inhibitors of the soybean lipoxygenase (LOX) enzyme, an indicator of anti-inflammatory potential. mdpi.comresearchgate.net Among a series of synthesized quinolinone-carboxamides, compounds 3h and 3s were identified as the most potent LOX inhibitors. mdpi.com Furthermore, some derivatives act as multi-target agents, combining LOX inhibition with significant antioxidant activity. mdpi.comresearchgate.net A well-known quinolinone derivative, Rebamipide, is used clinically as a gastro-protective agent that also possesses antioxidant properties. mdpi.com The anti-inflammatory action of some derivatives is also achieved by inhibiting the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands, and quinoline derivatives are promising candidates in this area. nih.govnih.gov A series of 4-flexible amino-2-arylethenylquinoline derivatives were synthesized and shown to possess several properties relevant to AD pathology. nih.govnih.gov

These compounds exhibited strong inhibitory effects on the self-induced aggregation of amyloid-beta (Aβ₁-₄₂) peptides, a key event in the formation of amyloid plaques. nih.govnih.gov The optimal compound, 6b₁, not only inhibited Aβ aggregation but could also disassemble existing fibrils. nih.gov Additionally, these derivatives displayed antioxidant activity and the ability to chelate metal ions like copper(II), which are known to promote Aβ aggregation and oxidative stress in the brain. nih.govnih.gov Compound 6b₁ also showed good neuroprotective effects against Aβ₁-₄₂-induced toxicity in cell culture and was able to reverse memory deficits in a mouse model, highlighting its potential for further development as a treatment for Alzheimer's disease. nih.gov

Table 3: Multi-Target Anti-Alzheimer's Activity of Quinoline Derivatives

CompoundKey ActivitiesIn Vitro/In Vivo EvidenceSource
6b₁ Aβ₁-₄₂ aggregation inhibitionInhibition ratio of 95.3% at 20 μM. nih.gov
Disassembly of Aβ₁-₄₂ fibrilsDisassembly ratio of 64.3% at 20 μM. nih.gov
Metal ChelationSelectively chelates copper (II). nih.gov
NeuroprotectionShowed good neuroprotective effect against Aβ₁-₄₂-induced toxicity in SH-SY5Y cells. nih.gov
Memory ImprovementSignificantly reversed scopolamine-induced memory deficit in mice. nih.gov

Antitubercular Activity

The quinolone scaffold has been a subject of interest in the development of new antitubercular agents, particularly due to the clinical use of fluoroquinolones as second-line drugs for tuberculosis (TB) treatment. nih.gov These drugs typically function by targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. nih.gov Building on this, research has explored novel quinoline and quinolone derivatives, including those related to the this compound structure, in the search for more effective treatments against Mycobacterium tuberculosis (M. tb), the causative agent of TB. nih.govrsc.org

In one study, a series of 4-aminoquinoline derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium smegmatis GyrB and M. tb DNA supercoiling. nih.gov Three compounds from this series demonstrated significant activity with IC₅₀ values below 1 μM against Msm GyrB. nih.gov Notably, one compound was identified as a potent GyrB inhibitor with an IC₅₀ of 0.86 ± 0.16 μM and a minimum inhibitory concentration (MIC) of 3.3 μM against the M. tb H37Rv strain. nih.gov Further analysis through differential scanning fluorimetry confirmed the binding affinity of this compound to the GyrB protein, indicating a stabilizing effect. nih.gov

Another research effort focused on optimizing a lead compound, which resulted in the synthesis of a series of quinolone derivatives. rsc.org Among these, compounds 6b6 , 6b12 , and 6b21 showed promising MIC values against M. tb H37Rv, ranging from 1.2 to 3 μg/mL. rsc.org These compounds also exhibited excellent activity against a multidrug-resistant (MDR) TB strain. rsc.org

Furthermore, a study on 4-anilinoquinolines and 4-anilinoquinazolines identified compounds with high potency against M. tb. nih.gov One of the most active compounds, 34 , which features a 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine structure, displayed an MIC₉₀ value in the range of 0.63-1.25 μM. nih.gov This study highlighted the importance of the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring for anti-Mtb activity. nih.gov

A series of F-triazolequinolones (FTQs) and alkoxy-triazolequinolones (ATQs) were also designed and synthesized to target M. tb DNA gyrase. nih.gov Two ATQs, 21a and 30a , emerged as the most potent, with MIC values of 6.9 and 6.6 μM, respectively, against M. tb H37Rv. nih.gov These compounds also showed IC₅₀ values of 27-28 μM in a DNA supercoiling assay, comparable to ciprofloxacin. nih.gov

CompoundTargetActivity MetricValueReference
Compound 53Msm GyrBIC₅₀0.86 ± 0.16 μM nih.gov
Compound 53M. tb H37RvMIC3.3 μM nih.gov
Compound 6b6M. tb H37RvMIC1.2-3 μg/mL rsc.org
Compound 6b12M. tb H37RvMIC1.2-3 μg/mL rsc.org
Compound 6b21M. tb H37RvMIC1.2-3 μg/mL rsc.org
Compound 34M. tbMIC₉₀0.63-1.25 μM nih.gov
Compound 21aM. tb H37RvMIC6.9 μM nih.gov
Compound 30aM. tb H37RvMIC6.6 μM nih.gov

Amyloid β Fibrillogenesis Inhibition

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the aggregation of amyloid-beta (Aβ) peptides into fibrils. nih.gov The inhibition of Aβ fibrillogenesis is a key therapeutic strategy in the development of drugs for AD. nih.gov Quinolinone derivatives have emerged as promising candidates in this area, often designed as multifunctional agents that also inhibit acetylcholinesterase (AChE), another important target in AD therapy. nih.govnih.gov

The rationale behind using quinolinone derivatives is that the quinolinone moiety can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. nih.gov The PAS is implicated in accelerating the formation of Aβ aggregation and amyloid fibrils. nih.gov By targeting the PAS, these compounds can inhibit AChE-induced Aβ aggregation. nih.gov

In one study, a series of novel quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were designed as multifunctional AChE inhibitors. nih.gov Among these, compound 4c was identified as the most potent inhibitor of both electric eel AChE (eeAChE) and human AChE (hAChE), with IC₅₀ values of 0.22 μM and 0.16 μM, respectively. nih.gov Furthermore, this compound demonstrated the ability to inhibit AChE-induced Aβ aggregation by 29.02% at a concentration of 100 μM and self-induced Aβ aggregation by 30.67% at 25 μM. nih.gov

Another series of quinolinone hybrids were synthesized and screened for their ability to inhibit both AChE and Aβ aggregation. nih.gov Compounds AM5 and AM10 from this series were particularly effective, inhibiting AChE activity by more than 80% in initial screenings. nih.gov Subsequent dose-dependent studies revealed IC₅₀ values for AChE inhibition of 1.29 ± 0.13 μM for AM5 and 1.72 ± 0.18 μM for AM10 . nih.gov These compounds also showed a remarkable ability to inhibit the fibrillation of Aβ₄₂ oligomers at a concentration of 10 μM. nih.gov

CompoundTargetActivity MetricValueConcentrationReference
Compound 4ceeAChEIC₅₀0.22 μMN/A nih.gov
Compound 4chAChEIC₅₀0.16 μMN/A nih.gov
Compound 4cAChE-induced Aβ aggregation% Inhibition29.02%100 μM nih.gov
Compound 4cSelf-induced Aβ aggregation% Inhibition30.67%25 μM nih.gov
AM5AChEIC₅₀1.29 ± 0.13 μMN/A nih.gov
AM10AChEIC₅₀1.72 ± 0.18 μMN/A nih.gov
AM5Aβ₄₂ oligomer fibrillationInhibitionRemarkable10 μM nih.gov
AM10Aβ₄₂ oligomer fibrillationInhibitionRemarkable10 μM nih.gov

Analgesic Properties

The quest for new and effective analgesic agents with favorable side-effect profiles is a continuous effort in pharmaceutical research. Derivatives of the quinoline and isoquinoline (B145761) nucleus have been investigated for their potential pain-relieving properties.

A study focused on the synthesis and pharmacological evaluation of 1-aroyl derivatives of kynurenic acid methyl ester, which are structurally related to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Several of these 4-oxo-quinoline-2-carboxylic acid derivatives exhibited good anti-inflammatory and analgesic activities in in vivo screening. nih.gov

In a different line of research, the analgesic and anti-inflammatory effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride were investigated. biomedpharmajournal.org This compound demonstrated pronounced analgesic activity in both thermal (hot plate test) and chemical (vinegar writhing test) pain models. biomedpharmajournal.org In the hot plate test, it significantly increased the pain sensitivity threshold. biomedpharmajournal.org Furthermore, it showed a potent anti-inflammatory effect, being 3.3 times more effective than the reference drug diclofenac (B195802) sodium at a dose of 0.5 mg/kg in a formalin-induced arthritis model in rats. biomedpharmajournal.org

Compound/Derivative ClassTest ModelObserved EffectComparisonReference
1-Aroyl derivatives of kynurenic acid methyl esterIn vivo screeningGood anti-inflammatory and analgesic activitiesStructurally related to indomethacin nih.gov
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideHot plate test (thermal pain)High analgesic activity, increased pain sensitivity thresholdSignificantly exceeded reference drugs biomedpharmajournal.org
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideVinegar writhing test (chemical pain)Pronounced analgesic activityN/A biomedpharmajournal.org
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideFormalin-induced arthritis in ratsPronounced anti-inflammatory effect3.3 times greater than diclofenac sodium at 0.5 mg/kg biomedpharmajournal.org

Structure Activity Relationship Sar Studies

SAR of the 2(1H)-Quinolinone Scaffold and 4-Aminomethyl Substituent

The quinolinone core and the aminomethyl side chain are two primary sites for chemical modification to modulate biological activity.

The benzo portion of the quinolinone ring system offers several positions (C-5, C-6, C-7, and C-8) for substitution, and modifications at these sites can significantly alter the compound's properties. Studies on related quinolone structures have established principles that are often applicable to the 2(1H)-quinolinone series.

For instance, the introduction of a fluorine atom at the C-6 position has been a cornerstone in the development of fluoroquinolone antibiotics, dramatically enhancing antibacterial activity. nih.gov Similarly, substituents at the C-7 position have a substantial impact on antimicrobial properties. nih.gov In the context of antimalarial 4-aminoquinolines, an electron-withdrawing group at the C-7 position, such as a chlorine atom, is considered optimal for high potency. youtube.com This is a common structural feature in drugs like chloroquine (B1663885) and amodiaquine. youtube.com

Research on 4-hydroxy-2-quinolone analogs showed that the type of substituent on the C-6 and C-7 positions has a dramatic impact on antimicrobial activities. nih.gov Furthermore, studies on fluoroquinolones indicate that adding C-8 halogen (bromine, fluorine) and methoxy (B1213986) groups can enhance activity, particularly against resistant bacterial mutants. nih.gov

Table 1: Effect of Benzo Ring Substitutions on Biological Activity

Position Substituent Observed Effect Primary Activity
C-6 Fluorine (F) Dramatically enhances antibacterial activity. nih.gov Antibacterial
C-7 Chlorine (Cl) Optimal for high potency. youtube.com Antimalarial
C-7 Various Enormous impact on antimicrobial properties. nih.gov Antimicrobial
C-8 Bromine (Br) Confers the most activity against resistant mutants. nih.gov Antibacterial
C-8 Methoxy (CH₃O) Enhances activity against resistant mutants. nih.gov Antibacterial

The side chain at the C-4 position is crucial for activity, particularly in the context of antimalarial agents. The key properties of this side chain include its length, the nature of the terminal amino group, and the presence of other functional groups.

For related 4-aminoquinoline (B48711) antimalarials, the dialkylaminoalkyl side chain is essential. youtube.compharmacy180.com A chain length of two to five carbon atoms between the two nitrogen atoms is considered optimal for activity, with the four-carbon chain of chloroquine being a benchmark. pharmacy180.com The terminal amino group is also important, and its basicity influences the accumulation of the drug in the acidic food vacuole of the malaria parasite. nih.govresearchgate.net

Modifications aimed at overcoming drug resistance often involve altering this side chain to include bulkier or more complex motifs. researchgate.net For example, incorporating an aromatic ring in the side chain, as seen in amodiaquine, can reduce toxicity while maintaining activity. pharmacy180.com Furthermore, substituting a hydroxyl group on one of the ethyl groups of the tertiary amine has been shown to decrease toxicity. pharmacy180.com

Table 2: Influence of C-4 Side Chain Modifications on Antimalarial Activity

Side Chain Feature Modification Resulting Impact
Chain Length 2-5 carbons between nitrogens Optimal for activity. pharmacy180.com
Terminal Amine Tertiary amine Considered important for activity. pharmacy180.com
Terminal Amine Substituent Hydroxylation of an ethyl group Reduces toxicity. pharmacy180.com

SAR for Antimicrobial Activity

The antibacterial effects of quinolones are primarily achieved by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov

The ability of quinolones to inhibit DNA gyrase and topoisomerase IV is linked to a key structural feature: the planarity between the 4-keto group and the 3-carboxylic acid group. nih.gov This region of the molecule is critical for its mechanism of action.

The process involves the quinolone trapping the enzyme on the DNA, forming a ternary drug-enzyme-DNA complex. asm.orgresearchgate.net This trapping action blocks the movement of the replication fork, leading to an inhibition of DNA synthesis and ultimately cell death. nih.govasm.org The formation of this complex is mediated through a water–metal ion bridge, where the C-3/C-4 keto-acid area of the quinolone chelates a magnesium ion (Mg²⁺). nih.gov This ion is further coordinated by water molecules that form hydrogen bonds with key amino acid residues in the enzyme's A subunit, such as serine-83 and aspartate-87 (in E. coli GyrA). nih.gov Therefore, any structural modification that disrupts the planarity or the chelating ability of this pharmacophore leads to a significant loss of biological activity. nih.gov

Halogenation is a widely used strategy to enhance the potency of antimicrobial agents. nih.gov In the quinolone class, the addition of halogens to the benzo ring significantly influences antibacterial efficacy.

The introduction of a fluorine atom at C-6 is a hallmark of the highly successful fluoroquinolone class. nih.gov Further studies have demonstrated the benefits of substitutions at the C-8 position. While many C-8 substituted compounds showed little improvement against wild-type bacteria, their effect was much more pronounced against resistant strains. nih.gov Specifically, C-8 bromine and C-8 methoxy groups were found to confer the most significant enhancement in activity against mutants, while a C-8 fluorine moiety offered a smaller improvement. nih.gov This suggests that these substituents help the drug overcome certain resistance mechanisms. The antimicrobial activity of halogenated compounds is often correlated with an increase in hydrophobicity, though an optimal level of hydrophobicity is required, beyond which activity may be lost. nih.gov

Table 3: Impact of C-8 Substituents on Fluoroquinolone Activity Against Resistant Mutants

C-8 Substituent Relative Enhancement of Activity
Methoxy (CH₃O) High
Bromine (Br) High
Fluorine (F) Moderate to low
Hydrogen (H) Baseline (unsubstituted)

Data derived from studies on fluoroquinolones against resistant S. aureus and M. smegmatis mutants. nih.gov

SAR for Antimalarial Activity

The 4-aminoquinoline scaffold, a close relative of the 4-aminomethyl-2(1H)-quinolinone core, is a validated pharmacophore for antimalarial drugs. The SAR for this activity is well-documented. A primary mechanism of action for these compounds is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. nih.gov

Key structural features for potent antimalarial activity include:

A 7-chloro group: An electron-withdrawing substituent at the C-7 position of the quinoline (B57606) ring is critical for activity. youtube.com Studies have shown a correlation between the electron-withdrawing capacity of the group at this position and the drug's ability to inhibit β-hematin (hemozoin) formation. nih.govresearchgate.net

The basic side chain: The dialkylaminoalkyl side chain at C-4 is essential. Its basicity allows the molecule to become protonated and trapped within the acidic environment of the parasite's food vacuole, leading to its accumulation at the site of action. nih.govnih.gov

The quinoline nitrogen: The pKa of the quinoline ring nitrogen is also a determinant of activity, as it influences the pH trapping mechanism. Electron-withdrawing groups at C-7 lower the pKa of this nitrogen. nih.govresearchgate.net

Structural modifications that can circumvent chloroquine resistance often involve altering the side chain to prevent its efflux from the food vacuole by the mutated transporter protein PfCRT. nih.govnih.gov

Design Principles for Overcoming Chloroquine Resistance Mechanisms

The challenge of chloroquine (CQ) resistance in Plasmodium falciparum has driven the development of new 4-aminoquinoline analogs designed to circumvent these mechanisms. nih.govnih.gov A key strategy involves creating hybrid compounds that link the 4-aminoquinoline scaffold, essential for binding to heme, with a chemoreversal agent (CRA) scaffold. nih.govox.ac.ukresearchgate.net This approach aims to inhibit the parasite's resistance mechanism, such as the efflux of the drug by the P. falciparum chloroquine resistance transporter (PfCRT). nih.govnih.gov

For a 4-aminoquinoline analog to be effective against both CQ-susceptible and CQ-resistant strains, several structural features are essential. These include an unsubstituted quinoline ring, a halogen (like chlorine) at the 7-position, and two protonatable nitrogen atoms—one at position 1 of the quinoline ring and another at the distal end of the side chain. nih.gov The length of the side chain is also a critical factor; chains that are either short (≤3 carbons) or long (≥10 carbons) are necessary, though not solely sufficient, for activity against resistant parasites. nih.gov The fundamental design of these "reversed chloroquine" molecules is to merge the original drug's structure with a reversal agent that can block the drug efflux mechanism. nih.gov

Role of Piperidine (B6355638) and Other Ring Incorporations in Side Chains

Incorporating cyclic structures like piperidine into the side chain of 4-aminoquinolines has proven to be a valuable strategy for enhancing antimalarial activity and overcoming resistance. nih.govnih.gov The inclusion of a piperidine-containing side chain is thought to be advantageous for the drug's uptake and accumulation within the parasite. nih.gov

In a study of novel quinoline-piperidine conjugates, 4-aminoquinoline derivatives demonstrated potent, nanomolar-range activity against both CQ-sensitive (NF54) and CQ-resistant (K1) strains of P. falciparum. nih.gov These compounds were significantly more potent than chloroquine against the resistant strain. nih.gov The data suggests that these 4-aminoquinoline-piperidines effectively circumvent chloroquine resistance mechanisms. nih.gov Other ring systems, such as isoquinuclidine (a semi-rigid form of a piperidine ring), have also been incorporated as scaffolds to create rigid analogs of biologically active compounds. nih.gov This structural modification highlights the importance of the side chain's conformation and basicity in the drug's interaction with its target.

SAR for Anticancer and MDR Reversal Activities

Importance of Methoxy Groups and Molecular Length for P-gp Inhibitory Potency

In the context of overcoming multidrug resistance (MDR) in cancer, which is often mediated by the P-glycoprotein (P-gp) efflux pump, specific structural features of quinolinone derivatives are crucial. nih.gov Structure-activity relationship studies on quinolin-2-one-pyrimidine hybrids have shown that the number of methoxy groups on the terminal phenyl rings significantly influences P-gp inhibition. nih.gov

Compounds bearing two methoxy groups generally display more potent activity than those with one or no methoxy groups. nih.gov For instance, one dimethoxy compound showed a minimum effective concentration (MEC) of 0.31 µM for P-gp inhibition, outperforming its monomethoxy (0.62 µM) and unsubstituted (2.50 µM) counterparts. nih.gov Besides the methoxy substituents, an optimal molecular length and the presence of a flexible methylene (B1212753) bridge are also favorable for potent P-gp inhibition. nih.gov Furthermore, for a series of quinoline derivatives, a key structural feature for high MDR-reversing activity is a distance of at least 5 Å between the hydrophobic moiety and a basic nitrogen atom in the side chain. nih.gov

Table 1: Effect of Methoxy Groups on P-gp Inhibitory Potency. nih.gov
CompoundNumber of Methoxy GroupsP-gp Inhibitory Activity (MEC, µM)
5a02.50
5b10.62
5c20.31
7a01.25
7b10.31
7c20.62

Structural Determinants for G-Quadruplex Targeting Affinity

G-quadruplexes (G4s) are non-canonical DNA structures found in oncogene promoters, such as MYC, making them attractive targets for anticancer drugs. nih.gov Quinoline derivatives have been identified as effective G4-targeting ligands. nih.govresearchgate.net A quinoline-based compound, PEQ, has shown specific binding to the major parallel G4 structure in the MYC promoter (MycG4). nih.gov Unlike typical G4 ligands that have large aromatic moieties, PEQ is a less rigid, drug-like small molecule. nih.govresearchgate.net The structure of the PEQ-MycG4 complex reveals that the flexible flanking residues of the G4 are recruited in a conserved and sequence-specific manner, providing a basis for the rational design of drugs targeting parallel G4s. nih.gov The ability of ligands to selectively bind and stabilize G4 structures is a key aspect of their potential as anticancer agents. nih.gov

Derivatization Strategies and Analogue Design

Design and Synthesis of Hybrid Molecules Incorporating 4-Aminomethyl-2(1H)-quinolinone

Molecular hybridization is a prominent strategy in drug design, involving the covalent linking of two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. The this compound scaffold is frequently utilized in this approach.

The fusion of quinolone and pyrimidine (B1678525) rings, both considered "privileged" structures in medicinal chemistry due to their wide range of biological activities, has led to the development of novel hybrid molecules. researchgate.net Researchers have designed and synthesized a series of pyrimidine-quinolone hybrids as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.govnih.gov

In one study, various linkers were explored to connect the pyrimidine and quinolone scaffolds. nih.govnih.gov The synthesis involved a green, catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction. nih.govnih.gov Docking studies and subsequent biological evaluation revealed that the nature and position of the linker were critical for activity. Hybrids with a "U-shaped" 2-aminophenylsulfide linker demonstrated significantly better inhibitory activity against hLDHA compared to those with a linear 4-aminophenylsulfide linker. nih.govnih.gov This led to the establishment of a preliminary structure-activity relationship (SAR), guiding the design of even more potent 1,3-linked hybrids. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Quinolone-Pyrimidine Hybrids against hLDHA

Compound Linker Type Linker Position IC₅₀ (µM)
25a 2-Aminophenylsulfide 1,2-(U-shaped) <20
25b 2-Aminophenylsulfide 1,2-(U-shaped) <20
35a - 1,3-linked <20
28-31(a-c) 4-Aminophenylsulfide 1,4-(Linear) Higher IC₅₀ values

Data sourced from references nih.govnih.gov.

The piperidine (B6355638) ring is a common feature in many successful drugs. Conjugating it with the quinoline (B57606) nucleus has yielded compounds with significant biological potential, particularly as antimicrobial agents. A series of novel quinoline-piperidine conjugates were synthesized and evaluated for their antiplasmodium activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov The synthesis involved coupling functionalized quinoline cores with modified piperidine-containing side chains. nih.gov

Another study focused on creating quinoline-aminopiperidine hybrids as inhibitors of DNA gyrase, a well-established bacterial target. nih.gov This work led to the synthesis of forty-eight urea (B33335) and thiourea (B124793) derivatives. nih.gov One compound, a thiourea derivative, exhibited potent inhibition of Mycobacterium tuberculosis (MTB) DNA gyrase and showed a good safety profile. nih.gov

Table 2: Biological Activity of Representative Quinoline-Piperidine Conjugates

Conjugate Type Target Key Finding Reference
4-Aminoquinoline-piperidine Plasmodium falciparum Five derivatives showed potent, nanomolar activity against both CQ-sensitive and CQ-resistant strains with no cytotoxicity. nih.gov

Coumarins are a class of natural products known for their diverse pharmacological properties. Hybrid molecules combining the quinolone and coumarin (B35378) scaffolds have been synthesized and primarily investigated for their antibacterial activities. nih.govnih.gov These hybrids often aim to target bacterial DNA gyrase, with the coumarin moiety competing with ATP for binding to the GyrB subunit and the quinolone moiety targeting the GyrA subunit. nih.gov

In one such study, a series of N-[2-(coumarin-3-yl)ethyl]piperazinyl quinolone derivatives were synthesized. nih.gov The antibacterial evaluation showed that a ciprofloxacin (B1669076) derivative from this series had comparable or more potent activity than the parent drug against the tested strains. nih.gov The results indicated that having a cyclopropyl (B3062369) group at the N-1 position of the quinolone ring and a 2-oxo group on the ethyl spacer between the coumarin and piperazine (B1678402) rings was beneficial for activity against both Gram-positive and Gram-negative bacteria. nih.gov

The 1,2,3-triazole ring is a valuable linker in medicinal chemistry, often introduced via "click chemistry." This moiety has been incorporated into the quinolinone scaffold to generate derivatives with potent biological activities. For instance, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized by reacting 4-azido-quinolin-2(1H)-ones with active methylene (B1212753) compounds. nih.gov

These compounds were evaluated for their antiproliferative activity against several cancer cell lines. nih.gov Several derivatives displayed potent activity, with GI₅₀ values in the nanomolar range. nih.gov Further investigation revealed that the most effective compounds acted as multi-target inhibitors, targeting EGFR, BRAFV600E, and EGFRT790M kinases, and induced apoptosis. nih.gov In a separate study, 1,2,4-triazolo[4,3-a]quinoline derivatives were synthesized and showed significant anticonvulsant activity. nih.gov

Table 3: Activity of a Potent Quinoline-Triazole Derivative (Compound 3h)

Molecular Target IC₅₀ (nM)
EGFR 57
BRAFV600E 68
EGFRT790M 9.70

Data sourced from reference nih.gov.

Strategies for Enhancing Bioavailability and Efficacy

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low bioavailability. researchgate.net For quinoline and quinolinone derivatives, which can struggle with issues like poor water solubility and inability to cross the blood-brain barrier, several strategies are employed. researchgate.netmdpi.com

Rational drug design, aided by computational modeling, is a key approach. researchgate.netmdpi.com This involves making targeted synthetic modifications, such as halogenation or esterification, to improve receptor selectivity and pharmacokinetic profiles. researchgate.netmdpi.com For example, optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a series of quinolinone derivatives led to the identification of a preclinical candidate with potent and orally bioavailable inhibitory activity against mutant isocitrate dehydrogenase 1 (mIDH1). nih.gov

Formulation strategies are also critical for enhancing the oral bioavailability of poorly soluble drugs. hilarispublisher.com These techniques include:

Particle Size Reduction: Methods like milling increase the surface area of the drug, which can improve dissolution rates. hilarispublisher.com

Solid Dispersions: Dispersing the drug within a polymer matrix can enhance solubility. hilarispublisher.com

Nanotechnology-based Approaches: Encapsulating drugs in lipid-based nanoparticle systems can improve delivery, sustain release, and reduce off-target toxicity. mdpi.comhilarispublisher.com

Development of Prodrugs and Targeted Delivery Systems

The prodrug approach is a chemical strategy used to overcome undesirable drug properties. nih.gov It involves creating a bioreversible derivative of the parent drug that converts back to the active form in vivo. This strategy is particularly useful for improving solubility, absorption, and site-specific delivery. nih.govnih.gov

A novel prodrug approach for antimalarial 4(1H)-quinolones involves creating aminoalkoxycarbonyloxymethyl (amino AOCOM) ether-substituted analogues. nih.gov These prodrugs exhibit significantly improved aqueous solubility and oral bioavailability. nih.gov A key feature of this system is its pH-triggered release mechanism; the prodrug converts to the active compound via an intramolecular cyclization-elimination reaction that is independent of enzymatic biotransformation. nih.gov This approach was successfully used to develop a preclinical candidate that provided single-dose cures in a rodent malaria model at a low oral dose. nih.gov

Targeted delivery systems aim to increase the concentration of a drug at its site of action. nih.gov This can be achieved by designing prodrugs that are substrates for specific enzymes or membrane transporters that are overexpressed in target tissues, such as tumors. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic connectivity and chemical environment within 4-Aminomethyl-2(1H)-quinolinone can be assembled.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the quinolinone core, the vinylic proton at the C3 position, the methylene (B1212753) protons of the aminomethyl group, the amine protons, and the amide proton (N-H).

While specific experimental data for this compound is not widely published, data from the closely related compound, 4-(hydroxymethyl)quinolin-2(1H)-one, offers valuable insight into the expected chemical shifts for the core structure. rsc.org In a typical deuterated solvent like DMSO-d₆, the aromatic protons (H-5, H-6, H-7, H-8) would appear in the downfield region, generally between 7.0 and 8.0 ppm. The proton at C3 (H-3) is anticipated to be a singlet in the vinylic region. The N-H proton of the quinolinone ring is expected to appear as a broad singlet at a significantly downfield shift, often above 11 ppm. rsc.org The key distinguishing feature for this compound would be the signals for the aminomethyl (-CH₂NH₂) group. The methylene protons (-CH₂) would likely appear as a singlet or a doublet, while the amine protons (-NH₂) would typically be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
N1-H > 11.0 Broad Singlet
H-5 ~7.7 Doublet
H-7 ~7.5 Triplet
H-8 ~7.3 Doublet
H-6 ~7.2 Triplet
H-3 ~6.5 Singlet
-CH₂- ~4.0 Singlet/Doublet

Note: Predicted values are based on the analysis of related quinolinone structures and general NMR principles. rsc.orggithub.io

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. rsc.org The spectrum of this compound would show distinct signals for each of its ten carbon atoms.

The carbonyl carbon (C-2) of the quinolinone ring is the most deshielded, with a chemical shift expected around 162 ppm. The aromatic and vinylic carbons (C-3 to C-8a) typically resonate between 115 and 150 ppm. Specifically, C-4, being attached to the aminomethyl group, and C-4a and C-8a, the bridgehead carbons, would have characteristic shifts. The signal for the aminomethyl carbon (-CH₂) would be found in the aliphatic region, likely around 40-50 ppm. The characteristic signals in ¹³C NMR for the quinolone ring, such as the carbonyl group and other carbons, provide a clear fingerprint for the core structure. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~162
C-4 ~150
C-8a ~139
C-7 ~130
C-5 ~128
C-4a ~124
C-6 ~122
C-8 ~116
C-3 ~118

Note: Predicted values are based on the analysis of related quinolinone structures. rsc.orgnih.gov

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT)

To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. core.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), confirming their positions in the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon signals based on the already assigned proton spectrum. hmdb.ca Each CH, CH₂, and CH₃ group produces a cross-peak, linking the ¹H and ¹³C chemical shifts. This would unequivocally link the aromatic proton signals to their respective carbon signals and the methylene proton signal to the aminomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. core.ac.uk Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methylene protons (-CH₂) to C-3, C-4, and C-4a.

Correlations from the H-3 proton to C-2, C-4, and C-4a.

Correlations from the H-5 proton to C-4, C-7, and C-8a.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ carbons. core.ac.uk A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like C-2, C-4, C-4a, and C-8a) would be absent. This helps in unambiguously identifying the methylene carbon of the aminomethyl group.

Together, these advanced NMR techniques provide an irrefutable and detailed map of the molecular structure of this compound. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, which is a critical step in its identification. For this compound (C₁₀H₁₀N₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. rsc.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[C₁₀H₁₀N₂O + H]⁺ 175.0866
[C₁₀H₁₀N₂O + Na]⁺ 197.0685

Note: The table shows the calculated exact masses for the protonated, sodiated, and deprotonated molecular ions.

The ability of HRMS to provide an unambiguous elemental formula serves as definitive confirmation of the compound's identity, complementing the structural insights gained from NMR spectroscopy. rsc.org

Native Electrospray Ionization Mass Spectrometry (ES-MS) for Non-Covalent Complexes

Native Electrospray Ionization Mass Spectrometry (ESI-MS) is a specialized technique that allows for the study of molecules and their non-covalent interactions under near-physiological conditions. In this method, macromolecular complexes are transferred from a solution phase into the gas phase with minimal disruption of their non-covalent bonds.

While specific research on non-covalent complexes of this compound is not documented, native MS represents a powerful future avenue for investigation. This technique could be employed to study how this compound interacts with potential biological targets, such as proteins or nucleic acids. By analyzing the mass shifts upon binding, native MS can provide crucial information on binding stoichiometry and affinity. This approach is particularly valuable in drug discovery for screening potential binders and characterizing drug-target interactions without the need for labels or specific assays. The application of native MS could therefore play a significant role in elucidating the potential biological functions of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its specific structural components.

The molecule contains a primary amine (-NH2), a secondary amide (-NH-C=O) within the quinolinone ring, an aromatic system, and aliphatic C-H bonds. The primary amine group typically displays two distinct stretching vibrations in the 3500-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. libretexts.org The secondary amide N-H bond within the lactam ring is expected to show a single, sharp absorption band in a similar region, typically around 3400-3200 cm⁻¹. libretexts.org

A very strong and prominent absorption band is anticipated for the carbonyl (C=O) stretching vibration of the amide group, usually appearing in the 1720-1650 cm⁻¹ range. libretexts.org The position of this band can be influenced by hydrogen bonding and ring strain. Aromatic C=C stretching vibrations from the quinoline (B57606) ring system will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. Furthermore, C-H stretching vibrations from the aromatic ring are typically observed just above 3000 cm⁻¹, while those from the aliphatic aminomethyl (-CH2-) group appear just below this value (around 2950-2850 cm⁻¹). libretexts.org

Conformational analysis using IR spectroscopy can provide insights into intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, the positions and shapes of the N-H and C=O absorption bands can shift to lower wavenumbers and become broader, indicating the presence of hydrogen bonding between molecules. This is a critical aspect for understanding the supramolecular assembly of the compound. nih.gov

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (R-NH₂) N-H Stretch (asymmetric & symmetric) 3500 - 3200 Medium (two bands)
Secondary Amide (Lactam) N-H Stretch 3400 - 3200 Medium-Strong
Carbonyl (Amide) C=O Stretch 1720 - 1650 Strong
Aromatic Ring C=C Stretch 1600 - 1450 Medium-Weak
Aromatic C-H C-H Stretch 3100 - 3000 Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those containing π-electrons and conjugated systems. shu.ac.uk The this compound molecule possesses a quinolinone ring system, which is an extensive chromophore.

The UV-Vis spectrum of quinolinone derivatives typically displays multiple absorption bands corresponding to different electronic transitions. researchgate.net The most significant of these are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like aromatic and carbonyl groups. uzh.ch Due to the extended conjugation in the quinolinone ring, strong absorption bands (high molar absorptivity) are expected, likely in the 200-400 nm range. shu.ac.ukresearchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. uzh.ch These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity compared to π → π* transitions. shu.ac.uk For this compound, these would likely appear as a shoulder or a weak band at the higher end of its UV spectrum.

Studies on related quinoline and quinolinone derivatives show characteristic absorption maxima (λmax) in the UV region. For instance, various quinoline derivatives exhibit absorbance between 280 and 510 nm. researchgate.net Computational studies on 6-aminoquinoline, an isomer, predict absorption maxima between 327 nm and 340 nm, attributed to π→π* transitions. researchgate.net The specific λmax values and intensities for this compound would be influenced by the solvent polarity, as solvatochromic effects can shift the positions of the absorption bands.

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Associated Functional Groups Expected Wavelength Range (nm)
π → π* π bonding to π* antibonding Aromatic quinolinone system, C=O 200 - 400

X-ray Crystallography for Ligand-Target Complex Structures and Solid-State Conformations

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. caltech.edu This offers definitive insights into the solid-state conformation of this compound.

For quinolinone derivatives, X-ray crystallography reveals crucial details about intermolecular interactions that govern the crystal packing. nih.gov These interactions typically include:

Hydrogen Bonding: The amine (-NH₂) and amide (-NH) groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the amine nitrogen are effective acceptors. This facilitates the formation of extensive hydrogen-bonding networks, which significantly influence the crystal lattice structure. nih.gov

π-π Stacking: The planar aromatic quinolinone rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. nih.gov

In the context of medicinal chemistry, where quinolinone scaffolds are often investigated as ligands for biological targets, X-ray crystallography is invaluable for determining the structure of ligand-target complexes. nih.govnih.gov Obtaining a crystal structure of this compound bound to its biological receptor would elucidate the specific binding mode. This includes identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand and revealing the precise orientation (conformation) the ligand adopts upon binding. This structural information is critical for understanding the basis of molecular recognition and for the rational design of more potent and selective derivatives. nih.gov While a specific crystal structure for this compound was not detailed in the reviewed literature, analysis of related structures, such as co-crystals of 8-hydroxyquinoline (B1678124) derivatives, shows layered structures held together by a combination of N—H⋯N and C—H⋯O hydrogen bonds, demonstrating the common packing motifs for this class of compounds. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
6-Aminoquinoline
8-Hydroxyquinoline-5-sulfonate

Future Research Directions and Therapeutic Potential

Development of Novel 4-Aminomethyl-2(1H)-quinolinone-Based Therapeutic Agents

The quinolinone scaffold is recognized as a "privileged structure" in drug discovery, known for its wide range of biological activities including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects. mdpi.com Future research will likely focus on the synthesis of novel derivatives of this compound to enhance their therapeutic efficacy. The versatility of the quinolinone core allows for modifications at various positions, which can significantly influence the compound's pharmacological profile. mdpi.commdpi.com

Research into related 4-hydroxy-2-quinolinone carboxamides has demonstrated that substitutions on the N-1 position are a key area of exploration. mdpi.com Furthermore, the synthesis of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, presents a promising avenue for developing agents with improved or multiple properties. mdpi.comnih.gov For instance, creating hybrids with phenolic acids has been shown to yield compounds with combined antioxidant and anti-inflammatory activities. mdpi.comnih.gov

The development of new synthetic methodologies will also be crucial. For example, a modified Mannich reaction has been utilized for the aminomethylation of 4-hydroxyquinolines, although this can sometimes lead to the formation of bisquinoline derivatives. nih.gov Refining such synthetic routes to achieve higher yields and greater specificity for the desired 4-aminomethyl product will be an important focus.

Exploration of New Biological Targets and Disease Indications

The therapeutic potential of this compound is not limited to its traditional applications. The core quinolinone structure has been investigated for a wide array of biological activities, suggesting that its derivatives could be effective against numerous diseases. mdpi.commdpi.com

One area of exploration is in neurodegenerative diseases. The 4-hydroxy-2(1H)-quinolone scaffold has been used to develop PET radioligands for the glycine-binding site of NMDA receptors, which are implicated in neurological disorders. nih.gov Although initial candidates showed poor blood-brain barrier permeability, further structural modifications could address this limitation. nih.gov

In oncology, beyond direct cytotoxicity, derivatives of the related 4-aminoquinazoline have been successful as kinase inhibitors, targeting enzymes like EGFR and VEGFR. nih.gov This suggests that this compound derivatives could be designed as potent and selective kinase inhibitors for cancer therapy. nih.govnih.gov Furthermore, the anti-inflammatory properties of quinolinone derivatives, demonstrated by the inhibition of enzymes like soybean lipoxygenase (LOX), point towards their potential use in treating inflammatory disorders. mdpi.comnih.gov

The discovery of antidepressant activity in certain 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives, acting as sigma receptor agonists, opens up another therapeutic avenue in the treatment of central nervous system disorders. nih.gov

Preclinical and Clinical Development Considerations and Challenges

The journey from a promising lead compound to a clinically approved drug is fraught with challenges. For this compound-based agents, a critical consideration will be their pharmacokinetic profiles. In vivo experiments with some 4-hydroxy-2-oxo-1,2-dihydroquinolines have shown high plasma protein binding, which can limit the free drug concentration and thus its efficacy. mdpi.com

Furthermore, as seen with the development of PET radioligands for NMDA receptors, achieving adequate blood-brain barrier penetration is a significant hurdle for compounds targeting the central nervous system. nih.gov The acidic nature and high plasma protein affinity of some derivatives can prevent sufficient brain uptake. nih.gov

The preclinical and clinical development of any new therapeutic agent also requires a thorough evaluation of its safety and toxicity profile. As mentioned, avoiding off-target effects, such as the inhibition of human topoisomerases, will be a key challenge in the development of antimicrobial and anticancer agents based on this scaffold. researchgate.net

Design of Multi-Target Directed Ligands and Combination Therapies

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to a paradigm shift from the "one-target, one-drug" approach to the design of multi-target directed ligands (MTDLs). researchgate.netfrontiersin.orgnih.gov The this compound scaffold is an excellent starting point for developing MTDLs due to its inherent ability to interact with multiple biological targets. mdpi.comnih.gov

An MTDL approach can offer superior therapeutic effects and a better side-effect profile compared to a single-target agent. researchgate.net For example, a single molecule could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes in the pathology of Alzheimer's disease. frontiersin.org The design of such molecules often involves combining the structural features required for interacting with each target into a single chemical entity. frontiersin.orgnih.gov

In recent research, quinolinone-carboxamide and quinolinone-phenolic acid hybrids have been synthesized and evaluated as multi-target agents, demonstrating both lipoxygenase inhibitory and antioxidant activities. mdpi.comnih.gov This strategy of creating hybrid compounds is a promising way forward.

Combination therapies, where a this compound derivative is co-administered with other drugs, also represent a viable therapeutic strategy. This can be particularly effective in overcoming drug resistance and achieving synergistic therapeutic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Aminomethyl-2(1H)-quinolinone derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Key approaches include:

  • Solid-phase synthesis using β-lactam intermediates, enabling efficient purification and scalability (e.g., heating to 100°C with POCl3 for halogenation) .
  • Solution-phase condensation , such as reacting N-methyl aniline with diethyl malonate at 160–220°C to form cyclized products .
  • Halogenation strategies (e.g., POCl3-mediated chlorination) followed by nucleophilic substitution with amines, requiring precise temperature control to minimize side reactions .
    • Critical Factors : Catalyst selection (e.g., AlCl3 vs. BF3 etherate), solvent polarity, and temperature gradients significantly impact regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing substitution patterns in 2(1H)-quinolinone derivatives?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ for quinolinone rings) .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d₆ resolve substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm) .
  • HRMS : Confirms molecular weight and fragmentation patterns, critical for verifying aminomethyl or halogen substituents .

Q. What pharmacological targets have been identified for 3,4-dihydro-2(1H)-quinolinone analogs in CNS research?

  • Methodological Answer :

  • Sigma receptor agonism : Derivatives like 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone show antidepressant activity via sigma receptor binding (IC₅₀ < 100 nM in [3H][^3H]-DTG displacement assays) .
  • Dopamine D2 receptor modulation : Structural analogs (e.g., aripiprazole precursors) exhibit dual activity as presynaptic agonists and postsynaptic antagonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 2(1H)-quinolinone derivatives?

  • Methodological Answer :

  • Substituent positioning : Electron-donating groups (e.g., methoxy at C-5) enhance sigma receptor affinity, while bulky alkyl chains (e.g., cyclopropylethyl) improve HCV polymerase inhibition (EC₅₀ = 50 nM) .
  • Linker flexibility : Propyl or butyl spacers between quinolinone and piperazine moieties optimize CNS penetration and receptor engagement .
  • In silico modeling : Molecular docking with sigma receptor crystal structures (PDB: 6DK1) predicts binding modes and guides rational design .

Q. What in vivo models are validated for evaluating the antidepressant efficacy of 2(1H)-quinolinone derivatives?

  • Methodological Answer :

  • Forced-swim test (FST) : Mice treated with 30 mg/kg of 3,4-dihydro-2(1H)-quinolinone derivatives show reduced immobility time (p < 0.01 vs. controls), correlating with serotonin/norepinephrine reuptake inhibition .
  • Cerebral concussion recovery : Compounds like 34b shorten coma recovery time by 40–60% via sigma receptor agonism, validated by antagonist pre-treatment (BMY14802, 3 mg/kg) .

Q. How can researchers resolve contradictions in reported mechanisms of sigma receptor-mediated effects?

  • Methodological Answer :

  • Selective antagonist co-administration : Pre-treatment with rimcazole (30 mg/kg) or BMY14802 (3 mg/kg) distinguishes sigma-1 vs. sigma-2 contributions .
  • Knockout models : Sigma-1 receptor (Sigmar1⁻/⁻) mice eliminate antidepressant effects of quinolinone derivatives, confirming target specificity .

Q. What strategies improve regioselectivity in the halogenation of 4-hydroxy-2(1H)-quinolinone precursors?

  • Methodological Answer :

  • Temperature-controlled chlorination : Heating 4-hydroxy-2(1H)-quinolinone with POCl3 at 100°C yields 4-chloro derivatives with >90% regioselectivity .
  • Catalyst optimization : Substituting AlCl3 with BF3 etherate reduces side reactions during Friedel-Crafts alkylation .

Data Contradictions and Validation

  • Conflicting SAR Reports : Some studies report 5-methoxy substituents as critical for sigma receptor binding , while others highlight 7-hydroxy groups for antimicrobial activity . Resolution requires comparative assays under standardized conditions (e.g., radioligand binding vs. MIC testing).
  • Synthetic Yield Discrepancies : Solid-phase synthesis claims higher purity (>98%) vs. solution-phase methods (80–85%) due to reduced byproduct formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.